15(R)-Iloprost
Overview
Description
15®-Iloprost is a synthetic analog of prostacyclin, a naturally occurring molecule in the body that plays a crucial role in vasodilation and inhibition of platelet aggregation. It is used primarily in the treatment of pulmonary arterial hypertension and other vascular diseases due to its potent vasodilatory effects.
Preparation Methods
The synthesis of 15®-Iloprost involves several steps, starting from commercially available starting materials. The key steps include the formation of the core prostacyclin structure, followed by the introduction of the 15® configuration. The synthetic route typically involves:
Formation of the Core Structure: This step involves the construction of the bicyclic core of the prostacyclin molecule through a series of cyclization reactions.
Introduction of the 15® Configuration: This is achieved through stereoselective synthesis, ensuring the correct spatial arrangement of the molecule.
Final Functionalization:
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product. This includes the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
15®-Iloprost undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the molecule, often resulting in the formation of hydroxyl or carbonyl groups.
Reduction: This involves the addition of hydrogen, typically reducing carbonyl groups to alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often used to introduce specific functional groups necessary for biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically intermediates in the synthesis of 15®-Iloprost or derivatives used for further biological testing.
Scientific Research Applications
15®-Iloprost has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of prostacyclin analogs.
Biology: Researchers use 15®-Iloprost to study the effects of prostacyclin on cellular processes such as vasodilation and platelet aggregation.
Medicine: It is used in clinical research to develop new treatments for vascular diseases, including pulmonary arterial hypertension.
Industry: 15®-Iloprost is used in the pharmaceutical industry to develop and manufacture drugs for the treatment of vascular diseases.
Mechanism of Action
15®-Iloprost exerts its effects by binding to prostacyclin receptors on the surface of cells. This binding activates the cyclic adenosine monophosphate (cAMP) pathway, leading to the relaxation of smooth muscle cells and inhibition of platelet aggregation. The molecular targets of 15®-Iloprost include the prostacyclin receptor (IP receptor) and various downstream signaling molecules involved in the cAMP pathway.
Comparison with Similar Compounds
15®-Iloprost is unique among prostacyclin analogs due to its specific 15® configuration, which enhances its biological activity. Similar compounds include:
Epoprostenol: Another prostacyclin analog used in the treatment of pulmonary arterial hypertension.
Treprostinil: A synthetic analog with a longer half-life than 15®-Iloprost, used in similar therapeutic applications.
Beraprost: An orally active prostacyclin analog with similar vasodilatory effects.
Compared to these compounds, 15®-Iloprost has a unique stereochemistry that provides distinct pharmacological advantages, including enhanced potency and selectivity for the prostacyclin receptor.
Properties
IUPAC Name |
5-[5-hydroxy-4-(3-hydroxy-4-methyloct-1-en-6-ynyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFJCPQKFCZDDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861012 | |
Record name | 5-[5-Hydroxy-4-(3-hydroxy-4-methyloct-1-en-6-yn-1-yl)hexahydropentalen-2(1H)-ylidene]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78919-13-8 | |
Record name | (5E)-5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.